2-(dimethylamino)ethyl (4-methoxyphenyl)(phenyl)acetate hydrochloride
Overview
Description
2-(Dimethylamino)ethyl (4-methoxyphenyl)(phenyl)acetate hydrochloride, also known as DMAA, is a synthetic compound that has been used in various scientific research applications. It is a white crystalline powder that belongs to the class of psychoactive stimulants.
Mechanism of Action
2-(dimethylamino)ethyl (4-methoxyphenyl)(phenyl)acetate hydrochloride works by stimulating the release of norepinephrine, dopamine, and serotonin in the brain. This leads to increased alertness, focus, and energy levels. It also has vasoconstrictive effects, which can increase blood pressure and heart rate.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of various neurotransmitters in the brain, including norepinephrine, dopamine, and serotonin. It also increases heart rate and blood pressure, which can lead to increased energy and alertness.
Advantages and Limitations for Lab Experiments
2-(dimethylamino)ethyl (4-methoxyphenyl)(phenyl)acetate hydrochloride has several advantages for use in lab experiments, including its ability to stimulate the central nervous system and its potential use as a performance-enhancing drug. However, it also has limitations, including its potential for abuse and its vasoconstrictive effects, which can lead to cardiovascular problems.
Future Directions
There are several potential future directions for research on 2-(dimethylamino)ethyl (4-methoxyphenyl)(phenyl)acetate hydrochloride, including its potential use in the treatment of ADHD and narcolepsy, as well as its potential as a performance-enhancing drug. Other areas of research could include its effects on the cardiovascular system and its potential for abuse. Additionally, further studies could be conducted to determine the long-term effects of this compound use.
Scientific Research Applications
2-(dimethylamino)ethyl (4-methoxyphenyl)(phenyl)acetate hydrochloride has been used in various scientific research applications, including studies on its effects on the central nervous system and its potential use as a performance-enhancing drug. It has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
properties
IUPAC Name |
2-(dimethylamino)ethyl 2-(4-methoxyphenyl)-2-phenylacetate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3.ClH/c1-20(2)13-14-23-19(21)18(15-7-5-4-6-8-15)16-9-11-17(22-3)12-10-16;/h4-12,18H,13-14H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNYYUYABLGBLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)C(C1=CC=CC=C1)C2=CC=C(C=C2)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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